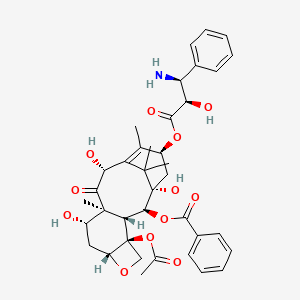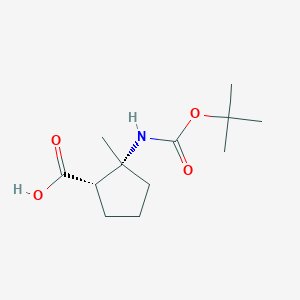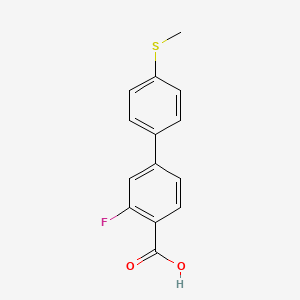
De-Boc-Docetaxel
説明
Synthesis Analysis
The synthesis of De-Boc-Docetaxel involves complex chemical processes aimed at enhancing docetaxel's therapeutic profile or facilitating its formulation. One method involves encapsulating docetaxel in micelles using N-(tert-butoxycarbonyl)-L-phenylalanine end-capped methoxy-poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-b-PLA-Phe(Boc)), which has shown to improve the anti-tumor efficacy and tolerance of docetaxel (Gong et al., 2020). Another approach involves the radiosynthesis of [11C]docetaxel, with the Boc moiety playing a key role in the successful incorporation of the 11C isotope (Tilburg et al., 2004).
Molecular Structure Analysis
The molecular structure of docetaxel is complex, with various functional groups contributing to its mechanism of action and pharmacokinetic profile. Modifications such as the introduction of a Boc group can impact the solubility and stability of docetaxel. For instance, the synthesis and characterization of poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles containing chemically conjugated and physically entrapped docetaxel have been studied to understand the influence of docetaxel on micelle morphology (Mikhail & Allen, 2010).
Chemical Reactions and Properties
Docetaxel undergoes various chemical reactions, especially in the context of synthetic modifications and drug delivery system formulations. For example, the synthesis of C-3' methyl taxotere (a docetaxel derivative) from protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one showcases the intricate chemical reactions involved in developing docetaxel derivatives (Lucatelli et al., 2002).
Physical Properties Analysis
The physical properties of De-Boc-Docetaxel, such as solubility, stability, and formulation behavior, are critical for its pharmaceutical development and clinical application. Studies on polymeric nanoparticles for the enhanced solubility and safe oral delivery of docetaxel highlight the importance of physical property optimization for therapeutic efficiency (Sadaquat et al., 2021).
Chemical Properties Analysis
The chemical properties of De-Boc-Docetaxel, including its reactivity, stability under various conditions, and interactions with biological molecules, are essential for its efficacy as a chemotherapeutic agent. For instance, the study on the isolation and characterization of impurities in docetaxel provides insights into the chemical stability and purity required for clinical use (Vasu Dev et al., 2006).
科学的研究の応用
Enhanced Anti-tumor Efficacy and Tolerance
De-Boc-Docetaxel, when used in mPEG-b-PLA-Phe(Boc) micelles, has shown promise in enhancing the tolerance and anti-tumor efficacy of docetaxel. This approach can significantly improve docetaxel accumulation and delay its elimination in tumors, thereby achieving similar therapeutic effects with a lower dosage compared to Taxotere®, the marketed docetaxel formulation (Gong et al., 2020).
Neurotoxicity and Sphingolipid Metabolism
Studies have identified the role of De-Boc-Docetaxel in inducing neurotoxicity through the alteration of sphingolipid metabolism. Specifically, docetaxel chemotherapy upregulates sphingolipid metabolism in sensory neurons, leading to the accumulation of neurotoxic 1-deoxySL, which has been linked to peripheral neuropathy (Becker et al., 2020).
Tumor Targeting and Reduced Toxicity
Nanoemulsion-based formulations of De-Boc-Docetaxel, such as DNE (docetaxel loaded nanoemulsion), have been developed to reduce the systemic toxicity of docetaxel while maintaining its anticancer activity. These formulations have shown potential in targeting glioma sites, reducing toxicity, and prolonging survival in glioma models (Gaoe et al., 2012).
Development of New Formulations
Efforts to develop new formulations of De-Boc-Docetaxel have been ongoing to overcome problems like low selectivity for tumor cells and side effects due to the use of organic solvents. These efforts aim at improving the drug's antitumor and targeting activities, though the translation of these experimental drugs to clinical application faces various challenges (Zhang et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGLDHTESFSPY-BFLUDPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
De-Boc-Docetaxel | |
CAS RN |
133524-69-3 | |
| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEBOC DOCETAXEL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)